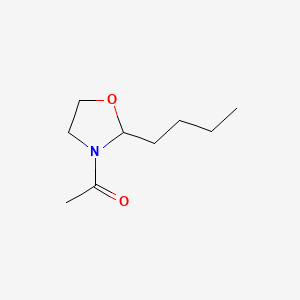

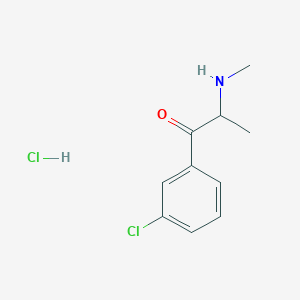

![molecular formula C18H23N5O2 B593370 5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione CAS No. 1782531-99-0](/img/structure/B593370.png)

5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione

Overview

Description

“5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione” is a molecular entity capable of accepting a hydron from a donor (Bronsted acid). It is classified as an aminoquinoline . The molecular formula is C18H23N5O2 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CN1C2=CC=CC=C2C(=C3C1=NC(=O)N(C3=O)C)NCCCN©C . The average mass is 341.408 Da and the monoisotopic mass is 341.185181 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a net charge of 0, an average mass of 341.18518, and a mono-isotopic mass of 341.18518 .Scientific Research Applications

Chemical Reactivity and Synthesis

5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione has been explored in various chemical reactions, showcasing its versatility in organic synthesis. Levine, Chu, and Bardos (1977) demonstrated its reactivity with alkyllithium reagents and ammonia, contributing to the understanding of its interaction with other chemicals in synthetic processes (Levine, Chu, & Bardos, 1977).

Cyclization Reactions

The compound's ability to undergo cyclization reactions has been studied, which is significant for creating complex heterocyclic systems. For instance, Dang Van Tinh, Fischer, and Stadlbauer (1996) investigated its cyclization by thermolysis, forming pyrimido[4,5-b]quinoline-2,4-diones (Dang Van Tinh, Fischer, & Stadlbauer, 1996).

Hantzsch Cyclocondensation

Dzvinchuk et al. (2009) explored its role in Hantzsch three-component cyclization, leading to the formation of heterocyclic systems. This study provides insights into the synthesis of complex organic molecules involving this compound (Dzvinchuk, Tolmachova, Chernega, & Lozinskii, 2009).

Synthesis of Derivatives

Hovsepyan et al. (2018) demonstrated the synthesis of new pyrimido[4,5-b]quinoline derivatives using a three-component cyclocondensation process. This study contributes to the development of novel compounds for potential biological screening (Hovsepyan, Karakhanyan, Israelyan, & Panosyan, 2018).

Spectral Properties and Structural Elucidations

Research by Es, Staskun, and Piggott (2006) focused on the preparation and spectral analysis of derivatives of this compound, providing valuable information on its structural properties and potential applications in various fields (Es, Staskun, & Piggott, 2006).

Reaction with Primary Amines

Deady et al. (2003) investigated the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, a related compound, with primary amines, contributing to the understanding of its reactivity and potential applications in medicinal chemistry (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

properties

IUPAC Name |

5-[3-(dimethylamino)propylimino]-3,10-dimethyl-1H-pyrimido[4,5-b]quinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-21(2)11-7-10-19-15-12-8-5-6-9-13(12)22(3)16-14(15)17(24)23(4)18(25)20-16/h5-6,8-9H,7,10-11H2,1-4H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSJNMXHJOVJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NCCCN(C)C)C3=C1NC(=O)N(C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

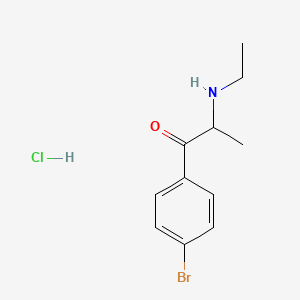

![2-Nitroso[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B593305.png)

![(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride](/img/structure/B593310.png)